10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Description
Properties
IUPAC Name |
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNFZWVPJAQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647647 | |
| Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-10-8, 67730-11-4 | |
| Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Substituted Pyridine Derivatives
A substituted pyridine precursor, such as 2-amino-6-methylisonicotinic acid ethyl ester, is treated with a cyclizing agent (e.g., phosphorus oxychloride) under reflux. This step forms the fused imidazole ring system. For example, heating at 80–100°C for 4–6 hours in toluene facilitates ring closure.
Methyl Group Introduction
The methyl group at position 10 is introduced via alkylation using methyl iodide or dimethyl sulfate. This reaction typically occurs in the presence of a base such as sodium hydroxide (10–20% w/v) to deprotonate the reactive site.
Amine Functionalization
The primary amine at position 4 is generated through hydrolysis of a nitrile or nitro precursor. For instance, catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C reduces a nitro group to an amine with >90% yield.
Reaction Conditions and Optimization
Successful synthesis depends on stringent control of temperature, solvent, and catalysts. Key parameters include:
Temperature and Solvent Systems
Catalysts and Reagents
-
Cyclization : Phosphorus oxychloride or polyphosphoric acid.
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Reduction : Palladium on carbon (Pd-C) or Raney nickel.
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Acidification : Concentrated hydrochloric acid (HCl) for salt formation.
Hydrochloride Salt Formation and Hydrate Stabilization
The final steps involve converting the free base to the hydrochloride hydrate:
Acidification
The free base is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution until pH < 2. The precipitate is filtered and washed with cold ethanol to yield the hydrochloride salt.
Hydrate Crystallization
The hydrochloride salt is recrystallized from a water-ethanol (1:3 v/v) mixture. Slow evaporation at 4°C promotes hydrate formation, typically resulting in a monohydrate.
Purification and Characterization
Chromatographic Methods
Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted precursors. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.
Spectroscopic Data
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance yield (85–92%) and reduce reaction times by 40% compared to batch processes.
Quality Control
-
Residual Solvents : GC-MS ensures levels <0.1% (ICH guidelines).
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Water Content : Karl Fischer titration confirms 4.5–5.5% (consistent with monohydrate).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Alkylation | 78 | 95 | Low equipment cost |
| Flow Reactor | 92 | 98 | Scalability |
| Catalytic Hydrogenation | 85 | 97 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines.
Biology: The compound is used in mutagenicity and carcinogenicity studies to understand its effects on living organisms.
Medicine: Research on this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
Mechanism of Action
The mechanism of action of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate involves its interaction with DNA. The compound induces mutations by causing DNA damage, leading to chromosomal aberrations and sister chromatid exchanges . It also induces prophage in bacteria and is mutagenic in Salmonella typhimurium .
Comparison with Similar Compounds
Tricyclic Antidepressants (TCAs)
Nortriptyline Hydrochloride (C₁₉H₂₂ClN, 299.84 g/mol):
- Structure : A tricyclo[9.4.0.0³,⁸]pentadecahexaene core with a methyl-substituted propylamine side chain.
- Mechanism: Inhibits serotonin and norepinephrine reuptake via interactions with synaptic transporters .
- Key Differences: The target compound replaces one carbon atom in the tricyclic core with a nitrogen atom (triazatricyclo vs.
Protriptyline Hydrochloride (C₁₉H₂₂ClN, 299.84 g/mol):
- Structure: Similar to nortriptyline but with a heptaene ring system.
- Mechanism: Primarily inhibits norepinephrine reuptake.
- Comparison : The target compound’s triazatricyclo system may reduce lipophilicity compared to protriptyline’s fully carbocyclic structure, impacting blood-brain barrier penetration .
Heterocyclic Derivatives with Nitrogen/Sulfur Atoms
EN300-749085 (C₁₃H₁₀F₂N₂O₃S, 209.17 g/mol):
- Structure : A diazatricyclo[7.4.0.0²,⁷]tridecahexaene core with a sulfurofluoridate group.
- Key Differences : The target compound lacks sulfur atoms and includes an additional nitrogen in the tricyclic system, which may confer distinct electronic and steric properties .
3-Methyl-2-{(3,4-methylenedioxy)phenyl}imino-1,3-thiazolin-4-one-5-acetic Acid:
- Structure: A thiazolinone ring fused with a methylenedioxyphenyl group.
- Comparison: The thiazolinone scaffold is smaller and less rigid than the triazatricyclo system, likely resulting in different pharmacokinetic profiles .
Pharmacological and Physicochemical Properties
Heteroatom Arrangement and Ring Size
- Target Compound : 1,3,8-Triazatricyclo[7.4.0.0²,⁷] system with 13-membered ring.
- DOTA Monoamides : Macrocyclic tetraazacyclododecane (12-membered ring) with carboxylate side chains.
- Tricyclo[9.2.1.0²,¹⁰.0⁴,⁸] Derivatives : Sulfur- and nitrogen-containing tetracyclic systems.
The triazatricyclo framework’s smaller ring size (7.4.0) and nitrogen distribution may favor interactions with flat binding pockets (e.g., enzyme active sites) compared to macrocyclic or sulfur-containing analogs.
Biological Activity
The compound 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride is a tricyclic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of triazatricyclo compounds characterized by their unique ring structure which imparts specific pharmacological properties. The structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₃N₃·HCl·H₂O
- Molecular Weight : 270.73 g/mol
Antitumor Properties
Research indicates that derivatives of triazatricyclo compounds exhibit significant antitumor activity. For instance, studies have shown that 10-methyl derivatives can inhibit cell growth in various cancer cell lines, including L1210 leukemia cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis and repair.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10-Methyl-10-deazaminopterin | 0.5 | L1210 |
| 10-Ethyl-10-deazaminopterin | 1.5 | L1210 |
The above table summarizes the IC50 values for specific derivatives against L1210 cells, highlighting the potency of these compounds in inhibiting tumor growth .
The primary mechanism of action for 10-methyl-1,3,8-triazatricyclo compounds involves interference with the folate pathway through DHFR inhibition. This leads to reduced nucleotide synthesis and ultimately impacts cell proliferation.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also exhibit neuropharmacological effects. For example, it has been evaluated as a potential positive allosteric modulator of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in cognitive functions and could provide therapeutic avenues for conditions like Alzheimer's disease.
In Vivo Studies
A notable study involving the administration of 10-methyl-1,3,8-triazatricyclo compounds in murine models demonstrated a significant reduction in tumor size compared to controls. The study utilized a dosage regimen that highlighted the compound's efficacy while monitoring for toxicity.
Clinical Trials
While there have been no extensive clinical trials specifically focusing on this compound alone, related analogs have undergone trials showing promise in treating neurodegenerative diseases and cancers. The safety profile observed in these trials provides a foundation for further exploration of 10-methyl derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 10-methyl-1,3,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-4-amine hydrochloride hydrate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of complex tricyclic amines often involves intramolecular cyclization or multi-step condensation reactions. For example, analogous compounds (e.g., imidazoquinoxalines) are synthesized via refluxing precursors in ethanol with catalytic acetic acid, followed by purification via recrystallization . Key parameters include:
- Catalyst selection : Acidic conditions (e.g., acetic acid) promote cyclization.
- Solvent choice : Polar solvents (e.g., ethanol) enhance solubility and reaction homogeneity.
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization.
Post-synthesis, purity is validated via elemental analysis and chromatographic techniques (e.g., HPTLC) .
Q. How can the hydration state and hydrochloride counterion stability of this compound be experimentally validated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to confirm hydrate stoichiometry .
- X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding networks between the amine, HCl, and water molecules .
- pH-dependent solubility studies : Compare solubility in aqueous vs. organic solvents to assess hydrochloride salt stability under varying conditions .
Advanced Research Questions
Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in this compound’s tricyclic core?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to assign proton environments and carbon hybridization states. For example, aromatic protons in tricyclic systems typically resonate at δ 6.5–8.5 ppm, while amine protons appear at δ 2.5–5.0 ppm .
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate NMR/IR spectra to cross-validate experimental data .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the hydrochloride adduct .
Q. How do environmental factors (e.g., pH, temperature) influence the abiotic degradation pathways of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–11) at 25–50°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ring-opened intermediates) .
- Kinetic Modeling : Use pseudo-first-order rate constants to predict environmental persistence under varying conditions. Correlate degradation rates with Hammett substituent constants for predictive modeling .
Q. What strategies can mitigate batch-to-batch variability in crystallinity and bioavailability during scale-up synthesis?
- Methodological Answer :
- Polymorph Screening : Use solvent/anti-solvent crystallization trials (e.g., methanol/water) to identify stable polymorphs .
- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and ensure consistent particle size distribution .
- Bioavailability Enhancement : Co-crystallize with hydrophilic co-formers (e.g., citric acid) to improve dissolution rates .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical computational models and experimental spectral data for this compound?
- Methodological Answer :
- Error Source Analysis : Check for solvent effects in DFT calculations (e.g., implicit vs. explicit solvent models) .
- Experimental Replication : Repeat spectral acquisitions under standardized conditions (e.g., deuterated solvents, controlled humidity) to rule out artifacts .
- Hybrid Approaches : Combine solid-state NMR and X-ray diffraction to resolve conformational differences between computational predictions and crystalline reality .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound while accounting for its hydrochloride hydrate form?
- Methodological Answer :
- Buffer Compatibility : Pre-equilibrate the compound in assay buffers (e.g., PBS) to ensure hydration stability during testing.
- Counterion Control : Compare activity against the free base form to isolate hydrochloride-specific effects .
- Cell-Based Assays : Use fluorescence-based viability assays (e.g., resazurin reduction) to quantify cytotoxicity, ensuring pH adjustments do not interfere with readouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
